molecular formula C18H21N3O2 B6438430 1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one CAS No. 2548983-74-8

1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one

Cat. No. B6438430
CAS RN: 2548983-74-8
M. Wt: 311.4 g/mol
InChI Key: BUIUWTHDJQAQSR-UHFFFAOYSA-N
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Description

The compound “1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one” is a complex organic molecule. It contains several functional groups including a benzyl group, a cyclopropyl group, an oxazole ring, and a piperazine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound is likely quite complex due to the presence of multiple rings and functional groups. The oxazole and piperazine rings, in particular, would contribute to the three-dimensionality of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar oxazole ring could impact its solubility in different solvents .

Scientific Research Applications

Biological Activities of Oxazole Derivatives

Oxazole, a key component of your compound, is an important heterocyclic nucleus with a wide spectrum of biological activities . Oxazole derivatives have been found to exhibit various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .

Role in Medicinal Chemistry

Oxazole is a significant moiety in the field of medicinal chemistry . It forms part of many medicinal compounds, including aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .

Stability Studies of Boronate Esters

While your compound does not contain boronate esters, similar compounds have been used as model compounds in the study of the stability of boronate esters in different alcohols using the LCMS technique .

Palladium-Catalyzed Methylation

Again, while your compound does not contain boronate esters, similar compounds have been used as substrates in the study of palladium-catalyzed methylation of heteroaryl boronate esters using iodomethane .

Cytotoxic Activity

Compounds similar to yours, specifically substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives, have been synthesized and screened for their in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells .

Biological Potential of Indole Derivatives

Although your compound does not contain an indole nucleus, it’s worth noting that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. If it shows promise as a drug, for example, future research could involve further testing its efficacy and safety .

properties

IUPAC Name

1-benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18-13-20(12-16-10-17(23-19-16)15-6-7-15)8-9-21(18)11-14-4-2-1-3-5-14/h1-5,10,15H,6-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUIUWTHDJQAQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)CN3CCN(C(=O)C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-2-one

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